Cas no 6957-55-7 (2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-)

2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)- structure
6957-55-7 structure
Product Name:2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-
CAS-nummer:6957-55-7
MF:C12H14N2O3
MW:234.251163005829
CID:518971
PubChem ID:732218
Update Time:2025-04-19

2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)- Chemische en fysische eigenschappen

Naam en identificatie

    • 2-Butenoic acid,4-[[4-(dimethylamino)phenyl]amino]-4-oxo-, (2Z)-
    • N-(4-dimethylamino-phenyl)-maleamic acid, N-(4-Dimethylamino-phenyl)-maleamidsaeure
    • 2-chloro-N-[4-(dimethylamino)phenyl]acetamide hydrochloride
    • 2-chloro-N-< (4-diethylamino)phenyl> acetamide
    • AGN-PC-01JM2I
    • Chlor-essigsaeure-< 4-dimethylamino-anilid>
    • chloro-acetic acid-(4-dimethylamino-anilide)
    • hydrochloride
    • N-(4-dimethylaminophenyl)-2-chloroacetamide
    • N-(4-dimethylamino-phenyl)-maleamic acid
    • N-(4-Dimethylamino-phenyl)-maleamidsaeure
    • CS-0345002
    • AKOS001039477
    • 4-((4-(Dimethylamino)phenyl)amino)-4-oxobut-2-enoic acid
    • 1089300-40-2
    • (2E)-3-{[4-(DIMETHYLAMINO)PHENYL]CARBAMOYL}PROP-2-ENOIC ACID
    • 6957-55-7
    • (E)-4-[4-(dimethylamino)anilino]-4-oxobut-2-enoic acid
    • NSC-65911
    • HMS1783O20
    • F0016-1635
    • 300829-90-7
    • Z56174312
    • (E)-4-((4-(dimethylamino)phenyl)amino)-4-oxobut-2-enoic acid
    • NSC65911
    • Inchi: 1S/C12H14N2O3/c1-14(2)10-5-3-9(4-6-10)13-11(15)7-8-12(16)17/h3-8H,1-2H3,(H,13,15)(H,16,17)/b8-7+
    • InChI-sleutel: YVQGKOJJBOYTDX-BQYQJAHWSA-N
    • LACHT: O=C(/C=C/C(=O)O)NC1C=CC(=CC=1)N(C)C

Berekende eigenschappen

  • Exacte massa: 234.10052
  • Monoisotopische massa: 234.10044231g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 4
  • Zware atoomtelling: 17
  • Aantal draaibare bindingen: 4
  • Complexiteit: 305
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 1
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 0.8
  • Topologisch pooloppervlak: 69.6Ų

Experimentele eigenschappen

  • PSA: 69.64
  • LogboekP: 1.40490
Aanbevolen leveranciers
Hebei Liye chemical Co.,Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hebei Liye chemical Co.,Ltd
SunaTech Inc.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
SunaTech Inc.
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Hangzhou TSurgeX Pharmaceutical Technology Co., Ltd.
Amadis Chemical Company Limited
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Amadis Chemical Company Limited
Shaanxi pure crystal photoelectric technology co. LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Reagentie
Shaanxi pure crystal photoelectric technology co. LTD